4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde typically involves a Mannich reaction. The general procedure includes the reaction of 4-hydroxyacetophenone with formaldehyde and morpholine in a solvent such as 1,4-dioxane. The reaction mixture is subjected to microwave irradiation at 120°C for 15-30 minutes . The product is then purified using column chromatography. Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Condensation: The compound can participate in condensation reactions with amines to form Schiff bases, which are useful in various applications.
Scientific Research Applications
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research has shown that derivatives of this compound exhibit promising activities against certain diseases, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the growth of certain cancer cells by interfering with cellular processes such as DNA replication and protein synthesis . The compound’s structure allows it to form stable complexes with biological molecules, enhancing its efficacy in various applications.
Comparison with Similar Compounds
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde can be compared with other similar compounds, such as:
4-Hydroxy-3,5-bis(pyrrolidinomethyl)benzaldehyde: Similar structure but with pyrrolidine groups instead of morpholine, which may alter its reactivity and biological activity.
4-Hydroxy-3,5-bis(piperidinomethyl)benzaldehyde: Contains piperidine groups, potentially leading to different chemical and biological properties.
4-Hydroxy-3,5-bis(diethylaminomethyl)benzaldehyde: Features diethylamine groups, which can influence its solubility and interaction with other molecules.
Properties
IUPAC Name |
4-hydroxy-3,5-bis(morpholin-4-ylmethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c20-13-14-9-15(11-18-1-5-22-6-2-18)17(21)16(10-14)12-19-3-7-23-8-4-19/h9-10,13,21H,1-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXKAOYTRGOGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC(=C2O)CN3CCOCC3)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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